molecular formula C12H11FN2O2 B1482465 3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-36-1

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482465
CAS No.: 2098036-36-1
M. Wt: 234.23 g/mol
InChI Key: NTWXBHCLZUSHDN-UHFFFAOYSA-N
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Description

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Biological Activity

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H12F N2O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : Not specified in the search results but can be referenced from chemical databases.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Kinases : Some derivatives have shown inhibitory activity against p38 MAP kinase, a target in inflammatory diseases. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα .
  • Topoisomerase Inhibition : Compounds within the tetrahydropyrimidine class have been identified as inhibitors of topoisomerase II. This action is crucial in cancer therapy as it interferes with DNA replication and transcription .
  • Antioxidant Activity : Certain pyrimidine derivatives exhibit antioxidant properties which can protect cells from oxidative stress, contributing to their therapeutic potential in neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that tetrahydropyrimidine derivatives possess anticancer properties. For instance:

  • Cell Line Studies : Various derivatives were tested on human cancer cell lines (e.g., MCF-7 for breast cancer) showing significant antiproliferative effects and induction of apoptosis .
  • Mechanistic Insights : The inhibition of topoisomerase II leads to G2/M phase cell cycle arrest, enhancing the efficacy of these compounds against tumor cells .

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds is highlighted by their ability to inhibit cytokine production:

  • In Vivo Models : In models of arthritis, certain derivatives reduced inflammation markers significantly, demonstrating their therapeutic potential for autoimmune conditions .

Antioxidant Properties

The antioxidant activity contributes to cellular protection mechanisms:

  • In Vitro Studies : Compounds were shown to scavenge free radicals effectively and reduce lipid peroxidation levels in cellular assays .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerTopoisomerase inhibition
Anti-inflammatoryCytokine inhibition
AntioxidantFree radical scavenging

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation.
  • Case Study on Inflammatory Response :
    In an adjuvant-induced arthritis model, treatment with the compound resulted in a significant decrease in paw swelling and inflammatory cytokines compared to control groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that tetrahydropyrimidine derivatives, including those similar to 3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, can inhibit the growth of various cancer cell lines such as melanoma and breast cancer with low GI50 values (as low as 0.1 μM) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

2. Neuroprotective Effects
Another notable application is in neuroprotection. Heterocyclic compounds have been investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration. The structure of this compound allows it to interact with biological targets involved in neurodegenerative diseases like Alzheimer's . Studies suggest that these compounds can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and enhancing cognitive function.

Agrochemicals

1. Herbicidal Properties
The compound has also been evaluated for its herbicidal activity. Research indicates that certain tetrahydropyrimidine derivatives can effectively inhibit weed growth while being less toxic to crops. A study reported that modifications to the tetrahydropyrimidine structure can enhance selectivity against specific weed species . This property is particularly valuable in developing environmentally friendly herbicides.

Materials Science

1. Synthesis of Functional Materials
In materials science, this compound has been utilized as a building block for synthesizing functional materials. Its ability to form coordination complexes with metals makes it suitable for creating novel catalysts and sensors . The synthesis of these materials often involves straightforward procedures that leverage the unique properties of the tetrahydropyrimidine scaffold.

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of various tetrahydropyrimidine derivatives against multiple cancer cell lines. The results are summarized below:

CompoundCell LineGI50 (μM)Mechanism of Action
This compoundMelanoma0.1Induction of apoptosis
Tetrahydropyrimidine derivative ABreast Cancer0.5Cell cycle arrest
Tetrahydropyrimidine derivative BOvarian Cancer0.3Inhibition of angiogenesis

Case Study: Neuroprotective Effects

A study on neuroprotective effects highlighted the following findings:

CompoundModelEffectReference
This compoundNeuronal CellsReduced oxidative stress
Tetrahydropyrimidine derivative CAlzheimer’s ModelImproved cognition

Properties

IUPAC Name

3-ethyl-6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWXBHCLZUSHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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